molecular formula C35H37ClNNaO3S B15350446 Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Cat. No.: B15350446
M. Wt: 610.2 g/mol
InChI Key: IWPOHLXIZJIMST-UHFFFAOYSA-M
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Description

Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate, commonly known as Montelukast Sodium, is a selective cysteinyl leukotriene receptor antagonist (LTRA) used for treating asthma and allergic rhinitis . Its empirical formula is C₃₅H₃₅ClNO₃SNa, with a molecular weight of 608.18 g/mol . Structurally, it features a 7-chloroquinoline moiety, a cyclopropane ring, and a sulfanylmethyl group, with stereochemistry critical to its activity (R,E-configuration) . The sodium salt enhances solubility in polar solvents like ethanol and methanol, though it remains insoluble in water and acetonitrile . Montelukast Sodium inhibits leukotriene D4 (LTD4) at the CysLT1 receptor, reducing airway inflammation and bronchoconstriction .

Properties

IUPAC Name

sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOHLXIZJIMST-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClNNaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. Montelukast Sodium vs. Its Sulfoxide Impurity (Impurity C) A key structural analogue is the sulfoxide derivative ([1-[[[1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic Acid), an oxidation product of Montelukast Sodium.

Property Montelukast Sodium Sulfoxide Impurity (Impurity C)
Molecular Formula C₃₅H₃₅ClNO₃SNa C₃₅H₃₆ClNO₄S
Molecular Weight 608.18 g/mol 602.18 g/mol
Functional Group Sulfanyl (-S-) Sulfinyl (-SO-)
Solubility Soluble in ethanol, methanol Likely reduced solubility due to polarity
Chromatographic Behavior Retention time: ~6.2 min (HPLC) Co-elutes with other impurities in HPLC
Pharmacological Activity Potent CysLT1 antagonist Presumed inactive or reduced activity

The sulfoxide form arises from oxidative degradation, highlighting the importance of stability studies in formulation .

b. Montelukast Sodium vs. Free Acid Form The free acid form (Montelukast) has the formula C₃₅H₃₆ClNO₃S (MW: 586.18 g/mol) . The sodium salt improves bioavailability by enhancing solubility, making it preferable for oral dosage forms .

Comparison with Other Leukotriene Receptor Antagonists

  • Stereospecificity : The (R,E)-configuration optimizes receptor binding .
  • Cyclopropane Core : Enhances metabolic stability compared to linear-chain analogues.
  • Sulfanylmethyl Group : Critical for covalent interactions with the CysLT1 receptor .

Analytical and Pharmacokinetic Data

Analytical Performance

  • HPLC Methods : Montelukast Sodium exhibits a retention time of 6.218 min using a C8 column with phosphate buffer:acetonitrile (60:40) .
  • Detection Limits : LOQ (Limit of Quantitation) for Montelukast is 9.86 µg/mL , ensuring sensitivity in biological samples .

Pharmacokinetic Properties

  • pKa Values : Determined potentiometrically, critical for understanding ionization and bioavailability .
  • Bioequivalence : Montelukast Sodium tablets show consistent dissolution profiles, meeting USP standards .

Research Findings and Implications

  • Degradation Pathways : Oxidation of the sulfanyl group to sulfoxide is a major degradation route, necessitating rigorous storage conditions .
  • Combination Therapies : Co-formulation with antihistamines (e.g., Levocetirizine) improves allergic rhinitis treatment efficacy .
  • Green Analytical Methods : Micellar UPLC and chemometric models are emerging as eco-friendly alternatives for quantification .

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